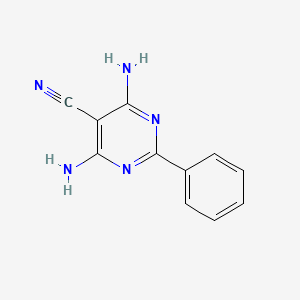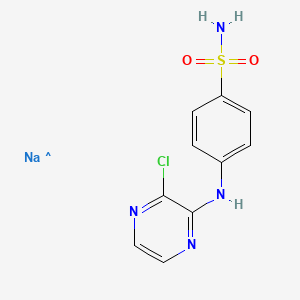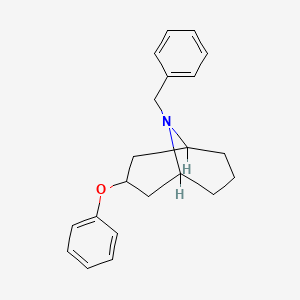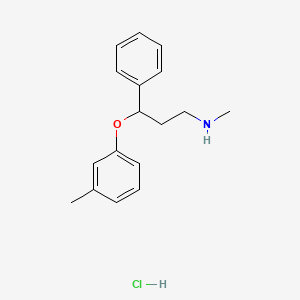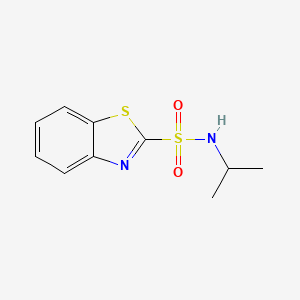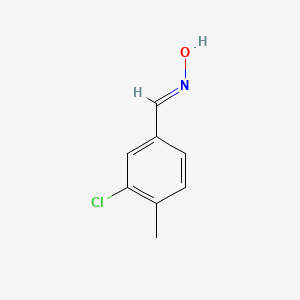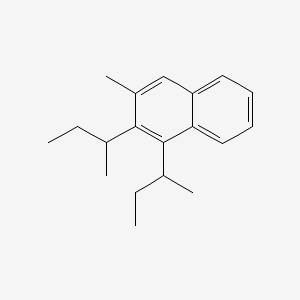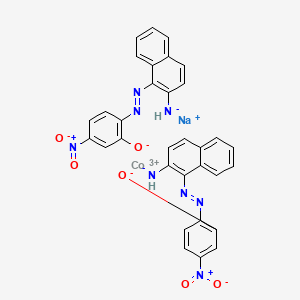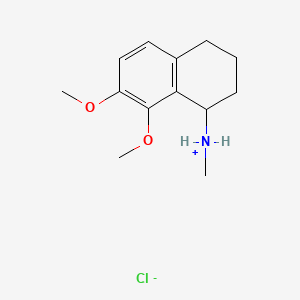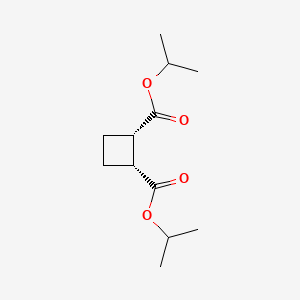
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is an organic compound with a cyclobutane ring structure substituted with two carboxylic acid ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- typically involves the photodimerization of trans-cinnamic acid derivatives. This process can be carried out under UV irradiation, leading to the formation of the cyclobutane ring. The esterification of the resulting cyclobutane-1,2-dicarboxylic acid with isopropanol in the presence of an acid catalyst yields the diisopropyl ester .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic approaches such as the photodimerization of trans-cinnamic acid followed by esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclobutane-1,2-dicarboxylic acid.
Reduction: Cyclobutane-1,2-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications, depending on the specific reaction conditions and target molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclobutane-1,2-dicarboxylic acid, trans-
- Cyclobutane-1,2-dicarboxylic acid, cis-
- Cyclobutane-1,1-dicarboxylic acid
Uniqueness
Cyclobutane-1,2-dicarboxylic acid, diisopropyl ester, (Z)- is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer and other cyclobutane derivatives .
Eigenschaften
CAS-Nummer |
64011-76-3 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
dipropan-2-yl (1S,2R)-cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-7(2)15-11(13)9-5-6-10(9)12(14)16-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+ |
InChI-Schlüssel |
OJDSRYHETADDNR-AOOOYVTPSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@@H]1CC[C@@H]1C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C1CCC1C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


